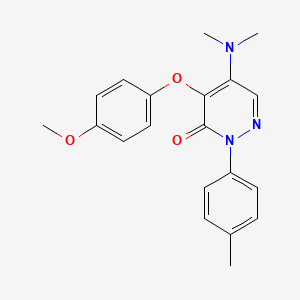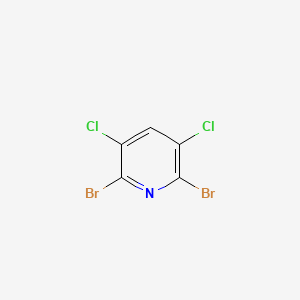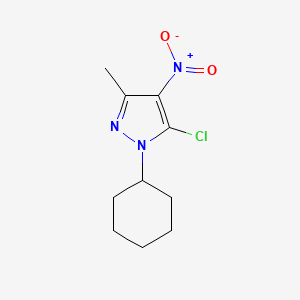
1-Bromo-3-chloro-2-nitrobenzene
Descripción general
Descripción
1-Bromo-3-chloro-2-nitrobenzene is a chemical compound with the molecular formula C6H3BrClNO2 . It is used as a reagent in pharmaceutical synthesis and has been used in the synthesis of benzodiazepinone bromodomain inhibitor CPI-637, which may be applicable to cancer therapies .
Synthesis Analysis
The synthesis of 1-Bromo-3-chloro-2-nitrobenzene can be achieved through a method involving dibromohydantoin for bromizing nitrobenzene in sulfuric acid . The reaction conditions are mild, the operation process is safe and feasible, and the product has good color and luster and is high in yield and purity .Molecular Structure Analysis
The molecular structure of 1-Bromo-3-chloro-2-nitrobenzene consists of a benzene ring substituted with bromo, chloro, and nitro groups . The average mass of the molecule is 236.451 Da and the monoisotopic mass is 234.903564 Da .Chemical Reactions Analysis
1-Bromo-3-chloro-2-nitrobenzene undergoes bromine-magnesium exchange reactions with i-PrMgCl-LiCl in THF at 0°C and is strongly accelerated by electron-withdrawing substituents . It acts as a test substrate to study the application of a new catalytic system for cyanation of various aryl halides using K4[Fe(CN)6] as a cyanating source .Physical And Chemical Properties Analysis
1-Bromo-3-chloro-2-nitrobenzene is a compound with a molecular formula of C6H3BrClNO2 . The average mass of the molecule is 236.451 Da and the monoisotopic mass is 234.903564 Da .Aplicaciones Científicas De Investigación
Synthesis of β-Aryl Derivatives
1-Bromo-2-nitrobenzene undergoes palladium [0]-mediated Ullmann cross-coupling reaction with a range of β-halo-enals, -enones or -esters to afford the corresponding β-aryl derivatives .
Preparation of Diphenyl Ethers
This compound may be used in the preparation of 4-methoxy-2′-nitrodiphenyl ether, 1-methoxy-3,5-bis- (2-nitro-phenoxy)benzene, and 5-hydroxy-3-methoxy-2′-nitrodiphenyl ether .
Synthesis of 2-(2′-Aniline)-6-Imine-Pyridines
The 2-(2′-aniline)-6-imine-pyridines have been synthesized via sequential Stille cross-coupling, deprotection, and condensation steps from 6-tributylstannyl-2-(2-methyl-1,3-dioxolan-2-yl)pyridine and 2-bromonitrobenzene .
Bromine-Magnesium Exchange Reactions
1-Bromo-3-chlorobenzene undergoes bromine-magnesium exchange reactions with i-PrMgCl-LiCl in THF at 0°C and is strongly accelerated by electron-withdrawing substituents .
Cyanation of Aryl Halides
This compound acts as a test substrate to study the application of a new catalytic system for cyanation of various aryl halides using K4[Fe(CN)6] as a cyanating source .
Reduction to o-Chloroaniline
1-Chloro-2-nitrobenzene was reduced to o-chloroaniline by using 5% platinum on carbon with ammonium formale or formic acid as a hydrogen donor .
Reaction with Dinitrogen Pentoxide
Reaction of 1-chloro-2-nitrobenzene with dinitrogen pentoxide in dichloromethane is strongly catalyzed by H-Faujasite-720 (zeolite) .
Synthesis of 1-Hydroxybenzotriazole Derivatives
1-Chloro-2-nitrobenzene was used in the synthesis of 1-hydroxybenzotriazole derivatives .
Mecanismo De Acción
Target of Action
The primary target of 1-Bromo-3-chloro-2-nitrobenzene is the benzene ring . The benzene ring is a key component of many organic compounds and plays a crucial role in various chemical reactions .
Mode of Action
1-Bromo-3-chloro-2-nitrobenzene interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom in the aromatic system with an electrophile . The downstream effects include the formation of various substituted benzene derivatives .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound can be readily absorbed and distributed in the body, potentially affecting its bioavailability .
Result of Action
The result of the action of 1-Bromo-3-chloro-2-nitrobenzene is the formation of a substituted benzene ring . This can lead to the creation of various benzene derivatives, depending on the specific electrophile involved in the reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-3-chloro-2-nitrobenzene. For instance, the compound should be stored in a stable environment to prevent dust formation and avoid breathing vapors, mist, or gas . Furthermore, the compound is considered stable under normal conditions .
Safety and Hazards
1-Bromo-3-chloro-2-nitrobenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed, in contact with skin, or if inhaled .
Direcciones Futuras
Propiedades
IUPAC Name |
1-bromo-3-chloro-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRMCGRAEBIWOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001303310 | |
| Record name | 1-Bromo-3-chloro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-chloro-2-nitrobenzene | |
CAS RN |
59772-48-4 | |
| Record name | 1-Bromo-3-chloro-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59772-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-chloro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N',N'-dimethyl-N-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B3037698.png)




![(E)-1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B3037706.png)
![(4Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene]-3-methyloxetan-2-one](/img/structure/B3037707.png)





